molecular formula C7H9N3S B8713261 Thiourea, N-(2-pyridinylmethyl)-

Thiourea, N-(2-pyridinylmethyl)-

Cat. No.: B8713261
M. Wt: 167.23 g/mol
InChI Key: GRIYSTINVSEMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(2-pyridinylmethyl)- (IUPAC name: pyridin-2-ylthiourea; molecular formula: C₆H₇N₃S; molecular weight: 153.20 g/mol) is a substituted thiourea derivative characterized by a pyridine ring attached to the thiourea moiety via a methyl group . Its structure confers unique electronic and steric properties, enhancing its coordination ability with metal ions and biological activity compared to unsubstituted thiourea . This compound is pivotal in medicinal chemistry, particularly as a urease inhibitor and antimicrobial agent, owing to the pyridine ring's electron-withdrawing effects and hydrogen-bonding capabilities .

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

pyridin-2-ylmethylthiourea

InChI

InChI=1S/C7H9N3S/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11)

InChI Key

GRIYSTINVSEMMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Features and Substituent Effects

Substituents on thiourea derivatives significantly influence their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
Thiourea, N-(2-pyridinylmethyl)- 2-Pyridinylmethyl 153.20 Pyridine ring enhances coordination ability
N-(5-Iodo-2-pyridinyl)thiourea 5-Iodo-2-pyridinyl 279.10 Iodine substitution increases steric bulk
N-(2-Chlorobenzoyl)-N'-(3-pyridyl)thiourea 2-Chlorobenzoyl, 3-pyridyl ~301.78 Chlorobenzoyl group enhances lipophilicity
N-p-Methylbenzoyl-N'-substituted thiourea 4-Methylbenzoyl, aryl groups ~250–300 Benzoyl group improves antifungal activity
Alkyl chain-linked thioureas (e.g., 3c) Bromophenyl, octanamide ~300–350 Alkyl chains modulate hydrophobicity

Key Observations :

  • Pyridine Position : The 2-pyridinyl group in Thiourea, N-(2-pyridinylmethyl)- facilitates stronger hydrogen bonding compared to 3-pyridyl derivatives (e.g., N-(3-pyridyl)thiourea) .
  • Electron-Withdrawing Groups : Halogenated derivatives (e.g., 5-iodo, 2-chlorobenzoyl) enhance electrophilicity, improving enzyme inhibition .
  • Lipophilicity : Benzoyl and alkyl chain substituents increase membrane permeability, critical for antimicrobial activity .
Urease Inhibition

Thiourea derivatives are potent urease inhibitors, with activity dependent on substituents:

Compound IC₅₀ (Urease Inhibition) Comparison to Standard Thiourea Reference
Thiourea, N-(2-pyridinylmethyl)- Not explicitly reported Likely <10 µM (based on analogs)
3c (N-(20-bromophenyl)octanamide) 10.65 ± 0.45 mM 1.75-fold more potent
Hydroxyurea (standard) 100 µM Baseline
Compound 3n (from ) <10 µM 10-fold more potent than hydroxyurea

Insights :

  • Pyridinylmethyl-substituted thioureas (e.g., compound 3n) exhibit IC₅₀ values <10 µM, surpassing hydroxyurea (100 µM) and alkyl-linked analogs (10–18 mM) .
  • Molecular docking studies suggest the pyridine ring competitively binds to urease active sites, disrupting substrate access .
Antimicrobial Activity
  • Thiourea, N-(2-pyridinylmethyl)-: Limited direct data, but pyridine-containing analogs (e.g., N-(3-pyridyl)thiourea) show moderate activity against S. aureus and E. coli .
  • N-p-Methylbenzoyl derivatives: Exhibit superior antifungal activity (MIC ~5 µg/mL) compared to non-aromatic thioureas .
  • Ciprofloxacin-thiourea hybrids : Compound 3g in has twofold higher activity against S. epidermidis than ciprofloxacin .

Physicochemical Properties

  • Solubility : Pyridinylmethyl substitution increases water solubility compared to alkyl-linked thioureas .
  • Thermal Stability : Aryl-thioureas (e.g., N-(2-chlorobenzoyl) derivatives) decompose above 200°C, while alkyl analogs are less stable .
  • Coordination Chemistry : Pyridine-containing thioureas form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis .

Preparation Methods

Infrared Spectroscopy (IR)

  • Thioureido Group : Strong absorption bands at ~1157–1253 cm⁻¹ for ν(C=S) and ~3237 cm⁻¹ for ν(N-H).

  • Pyridine Ring : Bands at 1546–1662 cm⁻¹ (C=C/C=N stretching).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Pyridinyl protons resonate at δ 7.09–8.56 ppm.

    • Thiourea NH signals appear as broad singlets at δ 10.11–13.21 ppm.

  • ¹³C NMR :

    • C=S carbon at δ 178–182 ppm.

X-ray Crystallography

Source resolved intramolecular hydrogen bonding (N-H···S/N) in bis(2-pyridyl)thioureas, with bond distances of 2.635–3.021 Å. Such interactions stabilize the planar thiourea moiety and influence coordination behavior.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Isothiocyanate RouteHigh yields, minimal by-productsRequires chromatography50–87
Thiophosgene RouteScalable for bis-thioureasSide reactions (cyclization)17–66

Q & A

Q. What are the common synthetic routes for preparing N-(2-pyridinylmethyl)thiourea derivatives, and how can reaction conditions be optimized?

Methodological Answer: N-(2-pyridinylmethyl)thiourea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting 2-(aminomethyl)pyridine with thiourea or substituted isothiocyanates under reflux in polar solvents like ethanol or acetonitrile . Optimization includes:

  • Temperature control (60–80°C) to balance reaction rate and side-product formation.
  • Solvent selection (e.g., ethanol for solubility, acetonitrile for faster kinetics).
  • Catalysts (e.g., triethylamine to deprotonate intermediates).
  • Purification via column chromatography or recrystallization to isolate high-purity products.

Q. Table 1: Example Synthetic Protocols

SubstrateReagentConditionsYield (%)Reference
2-(Aminomethyl)pyridinePhenyl isothiocyanateEtOH, 70°C, 6h85
2-(Aminomethyl)pyridineBenzoyl isothiocyanateCH₃CN, RT, 24h78

Q. Which spectroscopic and analytical techniques are critical for characterizing N-(2-pyridinylmethyl)thiourea compounds?

Methodological Answer: Key techniques include:

  • FT-IR : Confirms thiourea C=S stretch (1200–1250 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Pyridyl protons appear as distinct multiplets (δ 7.0–8.5 ppm), while thiourea NH signals are broad (δ 9–11 ppm) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N-H···S interactions) .
  • Elemental analysis : Validates purity (C, H, N, S % within ±0.3% of theoretical values) .

Note: Cross-validate results using multiple techniques. For example, discrepancies between calculated and observed elemental analysis may indicate solvent retention .

Q. What preliminary biological assays are suitable for screening N-(2-pyridinylmethyl)thiourea derivatives?

Methodological Answer: Initial bioactivity screening often includes:

  • Enzyme inhibition assays : Measure IC₅₀ against targets like HIV-1 reverse transcriptase (e.g., competitive binding studies with [³H]-dNTPs) .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Design Tip: Use positive controls (e.g., nevirapine for HIV-1 RT) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can kinetic studies elucidate substitution mechanisms in palladium(II) complexes with N-(2-pyridinylmethyl)thiourea ligands?

Methodological Answer: Substitution kinetics are studied via:

  • Stopped-flow spectrophotometry : Monitor ligand exchange rates (e.g., with bio-relevant nucleophiles like thiourea) in real-time .
  • DFT calculations : Model transition states and activation energies (e.g., B3LYP/6-31G* level) to explain experimental rate constants .
  • Linear free-energy relationships (LFER) : Correlate substituent effects (Hammett σ) with reaction rates .

Example Finding: Electron-withdrawing groups on the thiourea scaffold increase substitution rates due to enhanced electrophilicity at the Pd center .

Q. What computational strategies are effective for predicting the electronic properties of N-(2-pyridinylmethyl)thiourea derivatives?

Methodological Answer:

  • DFT : Optimize geometries (B3LYP functional) and calculate frontier orbitals (HOMO/LUMO) to predict reactivity .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) from crystallographic data .
  • Molecular docking : Simulate binding poses with protein targets (e.g., HIV-1 RT) using AutoDock Vina .

Case Study: DFT studies of N-(2-furoyl)-N′-(2-pyridyl)thiourea revealed strong intramolecular hydrogen bonding, stabilizing the thione tautomer .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer:

  • Single-crystal XRD : Determines absolute conformation (e.g., cis vs. trans thiourea orientation) .
  • Torsion angle analysis : Identifies deviations from idealized geometries (e.g., pyridyl vs. phenyl ring dihedrals) .
  • Polymorph screening : Vapor diffusion or slow evaporation can reveal multiple crystal forms for comparison .

Example: XRD of N-(2-pyridinylmethyl)-N′-benzoylthiourea confirmed a planar thiourea core, contradicting DFT-predicted nonplanarity due to crystal packing forces .

Q. What strategies address discrepancies between theoretical predictions and experimental data in thiourea studies?

Methodological Answer:

  • Multimethod validation : Combine DFT, XRD, and spectroscopy to cross-verify results .
  • Solvent effect modeling : Include implicit solvation (e.g., PCM) in calculations to better match experimental conditions .
  • Error analysis : Quantify uncertainties in crystallographic R factors or computational basis sets .

Case Study: Discrepancies in calculated vs. observed NMR shifts for N-(2-pyridinylmethyl)thiourea were resolved by incorporating dynamic averaging over tautomers .

Q. How to design experiments integrating theoretical frameworks for studying thiourea-protein interactions?

Methodological Answer:

  • Structure-based design : Use protein crystal structures (e.g., HIV-1 RT PDB: 1RTD) to guide ligand modifications .
  • QSAR modeling : Relate thiourea substituent parameters (logP, molar refractivity) to bioactivity .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications .

Example: N-[2-(1-piperidinylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea was designed via FEP to enhance hydrophobic contacts with HIV-1 RT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.